

Technical Guide: 4-Ethyl-2,7-dimethyloctane in Petroleum Fractions

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Compound of Interest

Compound Name: 4-Ethyl-2,7-dimethyloctane

Cat. No.: B14545846

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-Ethyl-2,7-dimethyloctane**, a specific C₁₂ isoparaffin, within the context of petroleum fractions. While the primary audience includes researchers in the petrochemical and geochemical fields, the methodologies described for the isolation and characterization of complex organic molecules may be of interest to professionals in drug development and other scientific disciplines dealing with intricate mixtures.

4-Ethyl-2,7-dimethyloctane (C₁₂H₂₆) is a saturated branched alkane that can be found as a minor component in crude oil and its refined products.^{[1][2]} Isoparaffins, as a class, are significant components of gasoline and diesel fuels, influencing properties such as octane number and cetane number. The detailed characterization of individual isomers like **4-Ethyl-2,7-dimethyloctane** is crucial for understanding fuel composition, optimizing refining processes, and for geochemical fingerprinting of crude oils.

This document outlines the physicochemical properties of **4-Ethyl-2,7-dimethyloctane**, details the standard experimental protocols for its identification and analysis, and discusses its significance within petroleum science.

Physicochemical Properties

The fundamental properties of **4-Ethyl-2,7-dimethyloctane** are summarized in the table below. These characteristics are essential for developing analytical methods, particularly for chromatographic separation.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆	[1][2]
Molecular Weight	170.335 g/mol	[1]
Exact Mass	170.203 Da	[1]
CAS Number	62183-56-6	[1][2]
LogP (Octanol-Water Partition Coefficient)	4.49490	[1]

Presence and Significance in Petroleum

Isoparaffins are a major class of hydrocarbons in petroleum, alongside n-paraffins, naphthenes (cycloalkanes), and aromatics. Highly branched alkanes are often desirable in gasoline as they tend to have higher octane ratings. In diesel fuels, the degree of branching affects the cetane number and cold-flow properties.

While specific quantitative data for **4-Ethyl-2,7-dimethyloctane** in various petroleum fractions is not widely published, it is expected to be present in fractions such as kerosene and diesel. The identification of C₁₀-C₂₄ isoparaffins in these middle distillates has been a subject of detailed analytical investigation.[3] In such complex mixtures, mono-substituted and di-substituted isoparaffins are often the most abundant.[3]

The study of specific hydrocarbon isomers can also be relevant in geochemistry, where certain molecules, known as biomarkers, can provide information about the origin, thermal maturity, and depositional environment of crude oil. However, there is currently no significant literature identifying **4-Ethyl-2,7-dimethyloctane** as a key biomarker.

Experimental Protocols for Analysis

The analysis of specific isoparaffins like **4-Ethyl-2,7-dimethyloctane** in complex matrices such as crude oil is a significant analytical challenge. The most powerful and widely used technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS).^[4] For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) may be employed to achieve the necessary resolution.

Sample Preparation

Prior to analysis, crude oil or a petroleum fraction must be prepared to isolate the saturated hydrocarbons.

- **Fractionation:** The sample is typically fractionated to separate it into different compound classes (saturates, aromatics, resins, and asphaltenes - SARA).
- **Isolation of Saturates:** The saturate fraction, containing both n-paraffins and isoparaffins, is isolated using techniques like liquid column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for identifying and quantifying volatile and semi-volatile organic compounds in petroleum.^[4]

- **Principle:** The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- **Typical GC Conditions:**
 - **Column:** A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is commonly used for hydrocarbon analysis.
 - **Injection:** A small volume of the prepared sample is injected into the heated inlet of the GC. Split injection is often used to avoid overloading the column.

- Oven Temperature Program: A temperature program is employed to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40-70°C) and ramp up to a high temperature (e.g., 300-325°C).
- Carrier Gas: Helium is typically used as the carrier gas.
- Mass Spectrometry Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra that can be compared to spectral libraries.
 - Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum of eluting compounds, or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity for target compounds or compound classes. For isoparaffins, characteristic fragment ions (like m/z 85) can be monitored.^[5]

Compound Identification

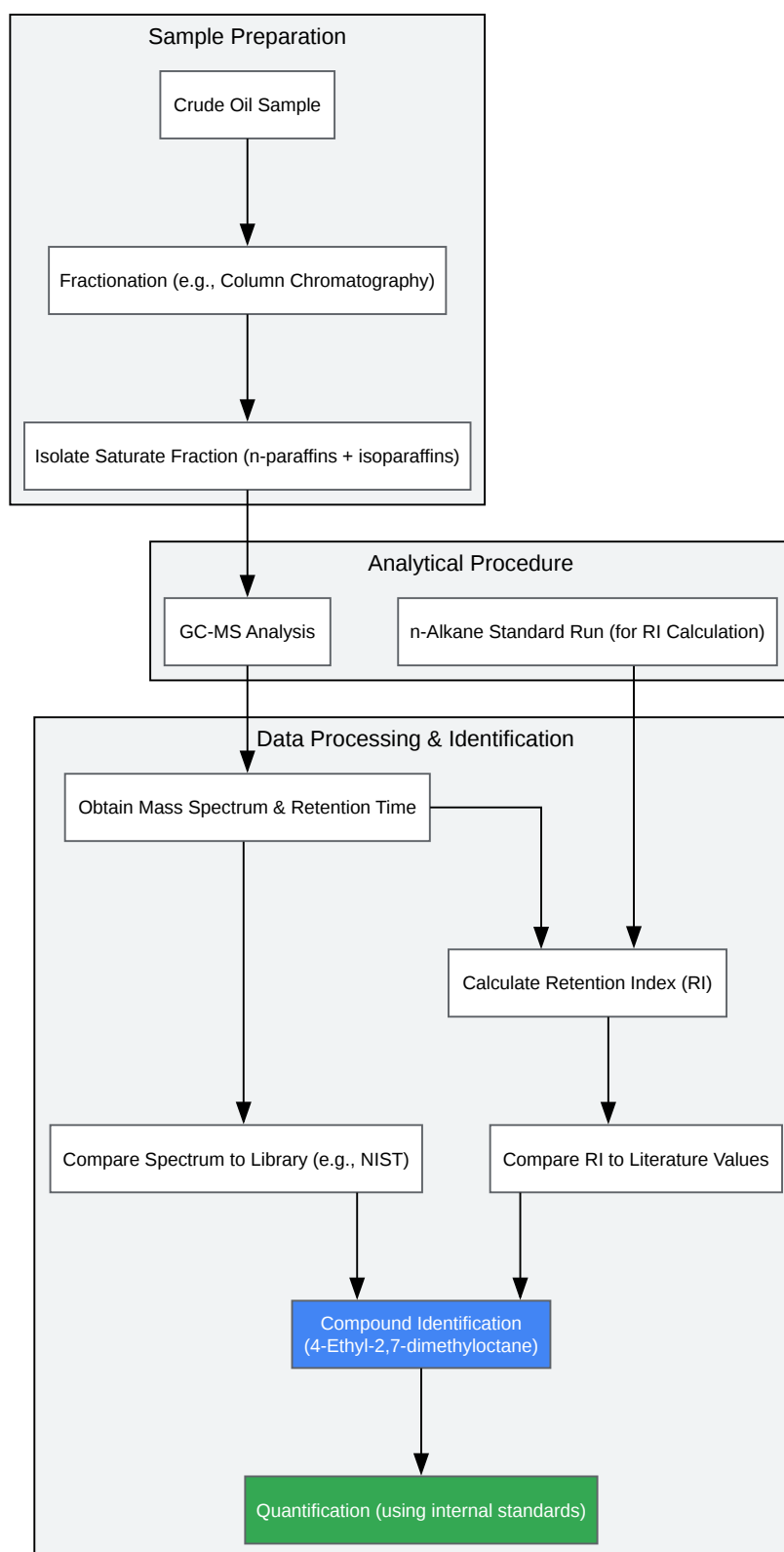
Identification of **4-Ethyl-2,7-dimethyloctane** is achieved through a combination of two key pieces of information:

- Mass Spectrum: The obtained mass spectrum is compared with a reference spectrum from a database like the NIST Mass Spectral Library. The fragmentation pattern of branched alkanes is characteristic and can be used for identification.
- Retention Index (RI): The retention time of the compound is converted to a system-independent Retention Index by running a mixture of n-alkanes under the same chromatographic conditions. The calculated RI is then compared to published values for the specific GC column phase. This is a critical step for distinguishing between isomers, which may have very similar mass spectra.

Visualizations

Experimental Workflow for Isoparaffin Analysis

The following diagram illustrates the typical workflow for the analysis of branched alkanes like **4-Ethyl-2,7-dimethyloctane** in a crude oil sample.



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